molecular formula C11H8ClNO2S B102136 Fenclozic acid CAS No. 17969-20-9

Fenclozic acid

Numéro de catalogue B102136
Numéro CAS: 17969-20-9
Poids moléculaire: 253.71 g/mol
Clé InChI: APBSKHYXXKHJFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenclozic acid, also known as I.C.I. 54,450 or Myalex, is a chemical compound that was investigated for its potential as an anti-inflammatory agent, particularly in the context of rheumatoid arthritis. Initial studies suggested that it could be effective in reducing inflammation, as evidenced by its activity in various laboratory models, including the adjuvant-induced arthritis test in rats . However, its development was halted due to concerns about hepatotoxicity, which emerged during clinical trials .

Synthesis Analysis

The synthesis of fenclozic acid has been revisited with modern techniques to reduce the hazards associated with its original production from the 1960s. An updated approach using labeled potassium cyanide has been described, which allows for the creation of [(14)C] fenclozic acid and its acyl glucuronide metabolite with improved safety and efficiency .

Molecular Structure Analysis

Fenclozic acid is a thiazolyl acetic acid derivative, specifically 2-(p-chlorophenyl) thiazol-4-ylacetic acid. Its structure includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen, attached to a phenyl group with a chlorine substituent . This molecular framework is responsible for its pharmacological properties.

Chemical Reactions Analysis

The metabolism of fenclozic acid involves both oxidative and conjugative pathways. Oxidative metabolites include hydroxylations and various conjugates such as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites, which are indicative of glutathione adduct formation and suggest the production of reactive metabolites (RMs). Conjugative reactions lead to acyl-glucuronides and other conjugates involving acyl-CoA intermediates . The formation of a taurine conjugate has been noted as a significant metabolic pathway, particularly at higher doses .

Physical and Chemical Properties Analysis

Fenclozic acid exhibits a distribution pattern within the "albumin space" in various animal species, and its serum concentration studies have helped define the dosage for clinical trials . The biological half-life of the compound varies significantly across species, from 3 hours in monkeys to over 100 hours in horses . The pharmacokinetics of fenclozic acid generally follow a two-compartment open model, with the central compartment volume being less than 20% of body weight due to serum protein binding . The compound's activity correlates with serum concentration levels, particularly in the context of anti-inflammatory effects in rats .

Case Studies and Hepatotoxicity

Fenclozic acid was withdrawn from clinical trials due to hepatotoxicity, which was observed in patients during the trials. In one study, abnormal serum glutamic-oxaloacetic transaminase (SGOT) values were reported in patients treated with fenclozic acid, raising concerns about its safety . Further research using chimeric mice with humanized livers has provided insights into the human metabolism of fenclozic acid and the formation of reactive metabolites that may contribute to drug-induced liver injury . Additionally, in vitro studies have explored the mechanisms of toxicity, suggesting that Phase 1 bioactivation and covalent binding to proteins play roles in the hepatotoxicity of fenclozic acid .

Applications De Recherche Scientifique

Reactive Metabolites Identification

Fenclozic acid, initially developed for rheumatoid arthritis treatment, showed promise due to its efficacy and safety profile. However, its clinical development was halted due to observed hepatotoxicity in humans. Research focused on understanding its hepatotoxicity led to the identification of reactive metabolites in rats. Modern analytical techniques revealed an epoxide reactive metabolite of fenclozic acid, leading to the formation of multiple glutathione-related products, which provided insights into its in vitro covalent binding across species (Martin et al., 2014).

Pharmacological Properties

Fenclozic acid's anti-inflammatory, analgesic, and antipyretic properties were confirmed through various tests on rats, mice, and guinea-pigs. Comparisons with phenylbutazone showed that fenclozic acid had similar potency in short-duration tests and higher potency in longer-duration tests. It was found to act independently of adrenal stimulation and lacked corticosteroid-like activity (Newbould, 1969).

Effects on Fertility

Investigations into the effects of fenclozic acid on male rat fertility showed that treatment led to sterility or subfertility in some animals. Despite the presence of sperm in vaginal smears, a reduction in fertility was observed, likely due to the drug's impact on sperm maturation or metabolism (Ratnasooriya & Wadsworth, 1979).

Hepatic Effects and Clinical Withdrawal

Fenclozic acid's withdrawal from clinical trials was primarily due to hepatotoxicity concerns. A trial comparing its effects with aspirin in rheumatoid arthritis patients showed abnormal serum values, leading to further evaluation and eventual withdrawal (Hart et al., 1970).

Humanized Liver Models in Drug Metabolism

Chimeric mice with humanized livers were used to study fenclozic acid's metabolism, offering insights into human-specific metabolites and differences in metabolic patterns compared to conventional mice. This model helped in understanding the hepatotoxicity observed in humans and underscored the importance of human liver models in drug development (Albrecht, 2018).

Serum Concentration and Clinical Evaluation

Fenclozic acid's serum concentrations were studied in healthy individuals and patients with rheumatoid arthritis, aiding in the determination of therapeutic dosages and the understanding of its pharmacokinetics (Chalmers et al., 1969).

Safety And Hazards

Fenclozic acid was withdrawn in 1970 due to jaundice . The LD50 in rats and mice is 850 and 1000 mg/kg orally, and 250 and 300 mg/kg intravenously .

Propriétés

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBSKHYXXKHJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046157
Record name Fenclozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenclozic acid

CAS RN

17969-20-9
Record name Fenclozic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17969-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenclozic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenclozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENCLOZIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenclozic acid
Reactant of Route 2
Fenclozic acid
Reactant of Route 3
Reactant of Route 3
Fenclozic acid
Reactant of Route 4
Reactant of Route 4
Fenclozic acid
Reactant of Route 5
Fenclozic acid
Reactant of Route 6
Fenclozic acid

Citations

For This Compound
298
Citations
AVM Rodrigues, HE Rollison, S Martin, S Sarda… - Archives of …, 2013 - Springer
… The carboxylic acid NSAID fenclozic acid exhibited an … with [ 14 C]-fenclozic acid to investigate the possible role of … No effects were observed when fenclozic acid was assessed for …
Number of citations: 22 link.springer.com
DS Platt - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… , fenclozic acid and derivatives such as the decarboxylated product or phenyl-ring hydroxylation products quench the background fluorescence; only free fenclozic acid … of fenclozic acid …
Number of citations: 9 www.sciencedirect.com
TM Chalmers, JH Kellgren, DS Platt - Annals of the Rheumatic …, 1969 - ncbi.nlm.nih.gov
… The results of such studies with fenclozic acid have been … daily with those of fenclozic acid in dosages of 200, 300, or 400 mg… fenclozic acid daily, eight 300 mg., and 24400 mg. …
Number of citations: 31 www.ncbi.nlm.nih.gov
A Ekdahl, L Weidolf, M Baginski, Y Morikawa… - Archives of …, 2018 - Springer
… mg/day administration of fenclozic acid was seen between 17 … Thus, fenclozic acid presents an interesting problem for the … (s) underlying the toxicity of fenclozic acid. It was also of …
Number of citations: 12 link.springer.com
TM Chalmers, JE Pohl, DS Platt - Annals of the Rheumatic …, 1969 - ncbi.nlm.nih.gov
… that, at therapeutically active doses, fenclozic acid was distributed within the "albumin space" (c. … Therelationship between the activity of fenclozic acid and serum levels in the rat showed …
Number of citations: 23 www.ncbi.nlm.nih.gov
S Martin, EM Lenz, W Keene, MR Clench - Analytical chemistry, 2014 - ACS Publications
… of fenclozic acid in microsomes. Foulkes [ J. Pharmacol. … the in vivo metabolism of fenclozic acid which included a rat … to reinvestigate the in vivo metabolism of fenclozic acid in rat, with a …
Number of citations: 9 pubs.acs.org
K Pickup, J Wills, A Rodrigues, HB Jones, C Page… - Xenobiotica, 2014 - Taylor & Francis
… The ability of fenclozic acid to undergo both Phase I oxidative and … -fenclozic acid in the HRN mouse model to examine the disposition, metabolism and covalent binding of fenclozic acid …
Number of citations: 10 www.tandfonline.com
CG Curtis, GM Powell, A Bradbury, C Rhodes - Xenobiotica, 1983 - Taylor & Francis
… Extensive toxicological investigations with fenclozic acid … fenclozic acid gives rise to intestinal ulceration. However, it has been shown in the rat that after multiple doses of fenclozic acid, …
Number of citations: 4 www.tandfonline.com
R Howe, RH Moore, BS Rao… - Journal of Medicinal …, 1972 - ACS Publications
… the antiinflammatory agent fenclozic acid (1) differed from … had similar antiinflammatory activity to fenclozic acid,and the … 2-(4-Chlorophenyl)thiazol-4-ylacetic acid (1) (fenclozic acid) …
Number of citations: 18 pubs.acs.org
BB Newbould - British Journal of Pharmacology, 1969 - ncbi.nlm.nih.gov
… In tests of short duration the potency of fenclozic acid is similar to that of phenylbutazone. … The effects of graded doses of fenclozic acid and phenylbutazone on adjuvant-induced …
Number of citations: 44 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.